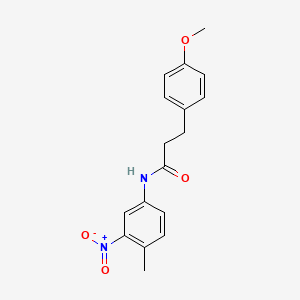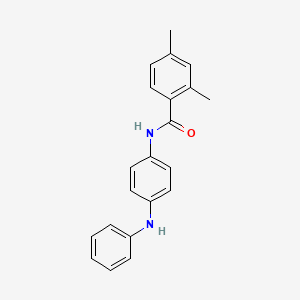
N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide, also known as DMNQ, is a synthetic compound that has been widely used in scientific research for its unique properties. DMNQ belongs to the class of naphthoquinone compounds and has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and medicine.
Wirkmechanismus
N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide acts as an electron acceptor and can undergo one-electron reduction to form a semiquinone radical. The semiquinone radical can then undergo further reduction to form a hydroquinone or can be oxidized back to N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide. N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide has been shown to induce oxidative stress in cells by generating reactive oxygen species (ROS). The ROS generated by N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide can cause damage to cellular components such as DNA, proteins, and lipids.
Biochemical and Physiological Effects
N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide has been shown to have a variety of biochemical and physiological effects. N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide has been shown to induce apoptosis in cancer cells by generating ROS and causing DNA damage. N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide has also been shown to inhibit the growth of bacteria and fungi by disrupting their redox balance. N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide has been shown to activate the Nrf2 pathway, which is involved in the regulation of cellular antioxidant defense mechanisms.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide has a high redox potential and can act as a potent electron acceptor. N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide has been extensively studied and its properties are well characterized. However, N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide also has some limitations for lab experiments. N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide can generate ROS and cause oxidative stress, which can be detrimental to cells and tissues. N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide can also be toxic at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide. N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide has potential applications in the development of new drugs for the treatment of cancer and infectious diseases. N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide can also be used as a probe to study the redox properties of various enzymes and proteins. Further studies are needed to elucidate the mechanism of action of N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide and its effects on cellular signaling pathways. The development of new synthetic methods for N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide and its derivatives can also lead to the discovery of new compounds with unique properties.
Synthesemethoden
N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide can be synthesized from 3,5-dimethylphenylamine and 2-naphthoic acid through a condensation reaction. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting product is then treated with methanol under acidic conditions to obtain N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide has been widely used in scientific research for its unique redox properties. It acts as a potent electron acceptor and can undergo one-electron reduction to form a semiquinone radical. N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide has been used as an electron acceptor in a variety of biological and biochemical systems, including photosynthesis, respiration, and oxidative stress. N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide has also been used as a probe to study the redox properties of various enzymes and proteins.
Eigenschaften
IUPAC Name |
N-(3,5-dimethylphenyl)-3-methoxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-13-8-14(2)10-17(9-13)21-20(22)18-11-15-6-4-5-7-16(15)12-19(18)23-3/h4-12H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMKTUHSECKRIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-3-methoxynaphthalene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)propanamide](/img/structure/B5715749.png)

![1-{[(2-methoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5715761.png)




![3-[(2-methyl-1-naphthyl)(nitro)methylene]-2-benzofuran-1(3H)-one](/img/structure/B5715801.png)



![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-dimethylbenzamide](/img/structure/B5715835.png)
